Glesatinib is classified as an antineoplastic agent due to its ability to inhibit tumor growth by interfering with signaling pathways that promote cancer cell proliferation and survival. It was initially developed by the pharmaceutical company Mirati Therapeutics and has been evaluated in multiple clinical trials for its efficacy against solid tumors, particularly those exhibiting aberrant MET and AXL signaling pathways .
The synthesis of MGCD-265 involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific proprietary methods may not be disclosed publicly, general approaches in synthesizing similar compounds often include:
These methods are designed to ensure high purity and yield, which are crucial for subsequent biological evaluations .
The molecular structure of MGCD-265 is characterized by a complex arrangement of functional groups that enhance its inhibitory activity against target kinases. Its chemical formula is C23H30N4O5S, and it has a molecular weight of approximately 462.58 g/mol. The structure features:
These structural elements are essential for its binding affinity to receptor tyrosine kinases, facilitating its mechanism of action .
MGCD-265 undergoes various chemical reactions within biological systems, primarily involving:
The mechanism of action of MGCD-265 involves the inhibition of receptor tyrosine kinases, specifically targeting MET and AXL pathways. By blocking these receptors, glesatinib disrupts downstream signaling cascades that promote cell proliferation, survival, and metastasis. This inhibition leads to:
Clinical studies have demonstrated that combination therapies involving MGCD-265 can enhance antitumor efficacy compared to monotherapy approaches .
MGCD-265 exhibits several notable physical and chemical properties:
These properties influence its formulation in drug delivery systems designed for optimal bioavailability .
MGCD-265 has significant applications in cancer research and treatment strategies:
MGCD-265 (glesatinib) functions as a type II ATP-competitive inhibitor, binding to the inactive conformation of tyrosine kinases. This binding occurs at the hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive state. The compound exhibits potent activity against c-Met (IC₅₀ = 29 nM) and VEGFR2 (IC₅₀ = 10 nM), with similar efficacy against VEGFR1 (IC₅₀ = 3 nM) and VEGFR3 (IC₅₀ = 4 nM) [1] [6]. Its binding dynamics are characterized by high-affinity interactions with key residues in the catalytic cleft, including Lys1110 and Asp1222 in c-Met, which disrupts ATP hydrolysis and subsequent autophosphorylation [2].
Table 1: Kinase Inhibition Profile of MGCD-265
Target Kinase | IC₅₀ (nM) | Biological Role |
---|---|---|
c-Met | 29 | Pro-metastatic signaling |
VEGFR1 | 3 | Angiogenesis, cell migration |
VEGFR2 | 10 | Primary angiogenesis regulator |
VEGFR3 | 4 | Lymphangiogenesis |
RON | 1 | Invasive growth |
Tie-2 | 4 | Vascular remodeling |
The thieno[3,2-b]pyridine scaffold of MGCD-265 enables broad-spectrum kinase inhibition by accommodating structural variations across kinase domains. Critical interactions include:
MGCD-265 disrupts MET-dependent signal transduction by inhibiting phosphorylation of downstream effectors:
Table 2: Downstream Signaling Effects of MGCD-265
Effector Pathway | Biological Consequence | Experimental Evidence |
---|---|---|
Erk/Akt | Cell cycle arrest (G1/S phase) | Dose-dependent cyclin D1/CDK4 downregulation |
Stat3 | Apoptosis induction | Cleaved caspase-3 elevation in vitro |
Fak/Src | Impaired migration/invasion | Reduced MMP2/MMP14 expression |
JMJD6 axis | Epigenetic reprogramming | Transcriptomic suppression in PDX models |
MGCD-265 exerts anti-angiogenic effects through dual mechanisms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7